molecular formula C9H17NO3 B2511386 Ethyl 2-morpholin-4-ylpropanoate CAS No. 32418-62-5

Ethyl 2-morpholin-4-ylpropanoate

Cat. No.: B2511386
CAS No.: 32418-62-5
M. Wt: 187.239
InChI Key: MYHDUJKDRGLQBN-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-ylpropanoate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-morpholin-4-ylpropanoate has a wide range of applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-morpholin-4-ylpropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-morpholinopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholin-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-morpholin-4-ylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways related to cell signaling and metabolism. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-morpholin-4-ylpropanoate can be compared with other similar compounds, such as:

    2-morpholinopropanoic acid: The parent acid form of the ester.

    Morpholine: The base structure from which this compound is derived.

    Ethyl 2-piperidin-4-ylpropanoate: A similar ester with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific ring structure and ester functional group, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 2-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDUJKDRGLQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.5 g (40 mmole) of morpholine were added to a mixture of 3.6 g (20 mmole) of ethyl 2-bromopropionate and 50 ml of dry benzene, and then the mixture was heated under reflux for 7 hours. At the end of this time, the reaction mixture was filtered, the filtrate was concentrated by evaporation under reduced pressure, and the residue was dissolved in chloroform. The resulting solution was washed with water, dried, and concentrated by evaporation under reduced pressure, to give 3.19 g of ethyl 2-morpholinopropionate. 10 ml of methanol and 10 ml of a concentrated aqueous solution of ammonium hydroxide were then added to 3.1 g (16.6 mmole) of this ethyl 2-morpholinopropionate, and the resulting mixture was heated under reflux for 28 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and the residue was dried by heating it under reduced pressure, to give 2-morpholinopropionamide as a precipitate.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-bromopropionate (0.125 moles) was diluted with 75 ml of toluene, and morpholine (0.3 moles) was added thereto, followed by stirring for 10 hours at room temperature. White solid was removed by filtration, and then the filtrate was distilled to obtain 2-morpholinopropionic acid ethyl ester (0.105 moles).
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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